Quinoxalin-5-amine

Vue d'ensemble

Description

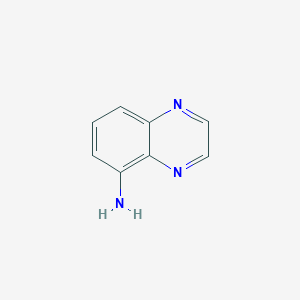

Quinoxalin-5-amine is a nitrogen-containing heterocyclic compound, part of the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The structure of this compound consists of a quinoxaline ring with an amine group attached at the fifth position, making it a versatile compound for chemical modifications and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quinoxalin-5-amine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds, followed by amination at the fifth position. This reaction typically occurs under acidic or basic conditions, with the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis is a preferred method due to its cost-effectiveness and reduced toxicity . The process involves the use of environmentally benign solvents and reagents, ensuring sustainable production.

Analyse Des Réactions Chimiques

Types of Reactions: Quinoxalin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted quinoxalines depending on the reagents used.

Applications De Recherche Scientifique

Quinoxalin-5-amine has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of quinoxalin-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . In cancer research, this compound derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Comparaison Avec Des Composés Similaires

- Quinoxaline

- Quinazoline

- Cinnoline

Quinoxalin-5-amine stands out for its versatility and wide range of applications in various fields, making it a compound of significant interest in scientific research and industrial applications.

Activité Biologique

Quinoxalin-5-amine is a member of the quinoxaline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is characterized by its fused aromatic ring structure, which contributes to its biological activity. The compound can be modified to enhance its pharmacological properties, leading to a variety of derivatives with improved efficacy against various diseases.

Antibacterial Activity

This compound derivatives have shown significant antibacterial effects against a range of pathogenic bacteria. For instance:

- Compound 5p , a C-2 amine-substituted derivative, demonstrated potent broad-spectrum antibacterial activity with minimal cytotoxicity. It effectively dispersed established bacterial biofilms and exhibited a slower development of bacterial resistance compared to traditional antibiotics like norfloxacin. In murine models, it showed significant efficacy against MRSA infections .

Table 1: Antibacterial Activity of Quinoxalin Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| 5p | MRSA | 3MIC | Compromises cell membrane integrity |

| 5m | E. coli | 4MIC | Disrupts biofilm formation |

| 5n | Pseudomonas aeruginosa | 2MIC | Inhibits cell wall synthesis |

Antiviral Activity

Research indicates that this compound derivatives possess antiviral properties against several viral families. For example:

- Compounds have been identified that exhibit activity against Herpes Simplex Virus and Coxsackievirus B5 , with some derivatives showing EC50 values in the low micromolar range. These compounds inhibit viral replication by targeting early stages of viral infection .

Table 2: Antiviral Activity of Quinoxaline Derivatives

| Compound | Virus | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11 | Coxsackievirus B5 | 0.09 | Targets viral capsid protein conformational changes |

| 1 | Herpes Simplex Virus | 20 | Reduces plaque formation |

Anticancer Activity

This compound has also been explored for its anticancer potential. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells in vitro:

- Pyrimidoquinoxaline derivatives have demonstrated anti-neoplastic activities, particularly against hypoxic cancer cells, suggesting a potential role in targeted cancer therapies .

Table 3: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Effect on Cell Viability |

|---|---|---|---|

| 4f | HepG2 | 50 | Significant reduction in viability |

| 9a | MCF-7 | >10000 | Low inhibitory effect |

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be significantly influenced by structural modifications. Key findings from SAR studies include:

- Substituents : The presence of electron-withdrawing groups enhances antibacterial potency.

- Hydrophilicity : Increased hydrophilicity correlates with improved interaction with bacterial membranes.

- Amino Group Positioning : The position and type of amino substituents play a crucial role in determining the overall biological activity .

Case Studies and Research Findings

Recent research has highlighted the therapeutic potential of this compound through various case studies:

- Antimicrobial Resistance : A study demonstrated that quinoxaline derivatives could effectively combat multidrug-resistant strains by disrupting biofilm integrity and cellular functions, making them promising candidates for treating resistant infections .

- Anticancer Applications : Investigations into the effects of pyrimidoquinoxaline derivatives on cancer cell lines revealed their ability to induce apoptosis in hypoxic conditions, suggesting their utility in cancer therapy targeting tumor microenvironments .

Propriétés

IUPAC Name |

quinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAYZFAHJFPOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168002 | |

| Record name | Quinoxaline, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16566-20-4 | |

| Record name | 5-Quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16566-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016566204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key photophysical properties of the synthesized 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold that make it suitable for live cell imaging?

A1: The synthesized 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]this compound scaffold (compound 4 in the paper) exhibits several favorable photophysical properties:

- Visible Emission: It emits light in the visible range (λem ∼ 517–540 nm) [], making it suitable for conventional fluorescence microscopy.

- Large Stokes Shift: It possesses a large Stokes shift (5005–6378 cm−1 in ethanol) [], minimizing self-quenching and improving signal-to-noise ratio in imaging.

- Live Cell Compatibility: The study demonstrated its ability to image live HepG2 cells at nanomolar concentrations [], suggesting low cytotoxicity and potential for biological applications.

Q2: What is unique about the synthetic route used to obtain the 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]this compound scaffold?

A2: The synthesis involves a reaction between di-tert-butyl but-2-ynedioate and a quinoxaline molecule containing a dimethyl amine side tail. The researchers highlight that the mechanism proceeds through an sp3 C–N bond cleavage, a relatively uncommon occurrence in organic synthesis []. This unusual pathway contributes to the novelty of the synthetic route.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.